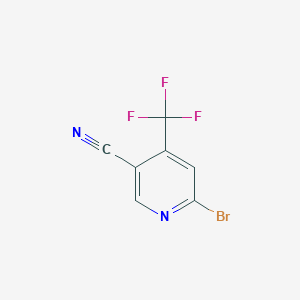

6-Bromo-4-(trifluoromethyl)nicotinonitrile

Description

6-Bromo-4-(trifluoromethyl)nicotinonitrile is a brominated pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 4 and a nitrile (-CN) group at position 3 of the pyridine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting biological pathways such as GLUT1 (). Its bromine substituent at position 6 enhances reactivity in cross-coupling reactions, while the trifluoromethyl group improves metabolic stability and lipophilicity, making it valuable in drug discovery.

Properties

IUPAC Name |

6-bromo-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3N2/c8-6-1-5(7(9,10)11)4(2-12)3-13-6/h1,3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUIXAQLVBQMCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-(trifluoromethyl)nicotinonitrile typically involves the bromination of 4-(trifluoromethyl)nicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve selective bromination at the 6th position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-(trifluoromethyl)nicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids or esters to form carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for selective bromination.

Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.

Lithium Aluminum Hydride (LiAlH4): Utilized for the reduction of nitrile groups.

Major Products

Substituted Derivatives: Products formed by nucleophilic substitution of the bromine atom.

Coupled Products: Compounds resulting from Suzuki-Miyaura coupling reactions.

Amines: Products of nitrile group reduction.

Scientific Research Applications

Drug Development

6-Bromo-4-(trifluoromethyl)nicotinonitrile has been utilized in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to the development of new drugs targeting different biological pathways.

- Antiviral Activity : Research has demonstrated that derivatives of nicotinonitrile compounds can bind effectively to viral RNA structures, such as HIV-1 TAR RNA, suggesting potential antiviral properties . The incorporation of the bromine and trifluoromethyl groups may enhance binding affinity and selectivity.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various heterocyclic compounds, which are essential in medicinal chemistry.

- Hybrid Compounds : Studies have shown that this compound can be used to create hybrid compounds with enhanced biological activity. For example, it has been involved in synthesizing substituted nicotine analogs through multi-component reactions .

| Compound Type | Description | Reference |

|---|---|---|

| Antiviral Agents | Derivatives targeting HIV-1 | |

| Anticancer Agents | Aurora B kinase inhibitors | |

| Heterocyclic Compounds | Synthesis of novel triazole derivatives |

The compound has been evaluated for its biological activity against various targets:

- Anticancer Activity : In vitro studies have indicated that certain derivatives exhibit significant anticancer properties, particularly against specific cancer cell lines. The trifluoromethyl group is believed to play a role in enhancing the potency of these compounds .

Material Science Applications

Due to its unique structure, this compound is also explored in material science for creating advanced materials with specific properties.

- Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can improve thermal stability and chemical resistance, making them suitable for high-performance applications.

Case Study 1: Synthesis of Antiviral Agents

A study focused on modifying the structure of nicotinonitrile derivatives to enhance their binding to HIV RNA. The introduction of bromine and trifluoromethyl groups was found to significantly increase binding affinity, demonstrating the potential of these modifications in drug design .

Case Study 2: Anticancer Evaluation

Research conducted on a series of substituted nicotinonitriles revealed that specific derivatives exhibited promising anticancer activity. The study employed computer-aided docking studies to predict interactions with Aurora B kinase, a key target in cancer therapy .

Mechanism of Action

The mechanism of action of 6-Bromo-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In chemical reactions, it acts as a substrate or reagent, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

*Estimated based on analogs.

Key Observations :

- Bromine Position : Moving bromine from position 6 (main compound) to 5 (–13) alters reactivity and steric effects, impacting cross-coupling efficiency.

- Substituent Effects : Hydroxy (-OH) or thio (-S-) groups () increase polarity, affecting solubility and metabolic stability. Chlorine () enhances electrophilicity but reduces biocompatibility.

- Molecular Weight : Bromine and trifluoromethyl groups contribute to higher molecular weights (~280–300 g/mol), influencing pharmacokinetic properties.

Biological Activity

6-Bromo-4-(trifluoromethyl)nicotinonitrile (CAS No. 1807025-03-1) is a derivative of nicotinonitrile, characterized by the presence of a bromine atom and a trifluoromethyl group. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on the biological activities associated with this compound, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H2BrF3N2

- Molecular Weight : 251 g/mol

- Structural Characteristics : The presence of both bromine and trifluoromethyl groups significantly influences the electronic properties and reactivity of the compound, which may enhance its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing trifluoromethyl groups have been shown to enhance potency against various bacterial strains. In studies evaluating related compounds, it was found that those with trifluoromethyl substitutions demonstrated improved minimum inhibitory concentrations (MICs) compared to their non-fluorinated analogs .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| This compound | TBD | Potentially effective against Gram-positive bacteria |

| Trifluoromethyl analogs | 4-8 | Strong antibacterial properties against S. aureus |

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, it is hypothesized that the trifluoromethyl group may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. Similar compounds have been shown to inhibit key enzymatic pathways involved in bacterial growth and survival .

Study on Antimicrobial Activity

A recent study focused on a series of nicotinonitrile derivatives, including this compound. The researchers synthesized several analogs and evaluated their antimicrobial efficacy using standard broth microdilution methods. The results indicated that certain derivatives exhibited significant activity against resistant strains of Staphylococcus aureus, suggesting potential for development as new antimicrobial agents .

Pharmacological Evaluation

In another investigation, researchers assessed the pharmacokinetic properties of related compounds to understand their absorption, distribution, metabolism, and excretion (ADME). Although specific data for this compound is limited, similar compounds have shown favorable profiles that support further exploration in therapeutic settings .

Q & A

Q. What are the optimal synthetic routes for 6-bromo-4-(trifluoromethyl)nicotinonitrile, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Synthetic Pathway Design : Start with halogenation of 4-(trifluoromethyl)nicotinonitrile using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C, followed by quenching with aqueous Na₂S₂O₃. Monitor reaction progress via TLC (silica gel, hexane:EtOAc 7:3) .

- Optimization : Employ factorial design (e.g., orthogonal arrays) to test variables like temperature, solvent polarity, and catalyst loading. Use regression analysis to identify significant factors affecting yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- NMR : Confirm regiochemistry using H and C NMR. The bromine substituent at position 6 deshields adjacent protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry : Validate molecular weight (MW 265.01) via HRMS-ESI (expected [M+H]: 266.01) .

- XRD : For crystalline samples, compare unit cell parameters (e.g., triclinic system, space group P1) with reference data .

Q. What stability considerations are critical for storing and handling this compound?

Methodological Answer:

- Stability Profiling : Conduct accelerated degradation studies under varying pH (1–13), temperature (40–60°C), and light exposure. Monitor decomposition via HPLC (C18 column, acetonitrile:H₂O gradient). Store in amber vials at –20°C under inert atmosphere to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do electronic effects of the bromine and trifluoromethyl groups influence reaction mechanisms in cross-coupling reactions?

Methodological Answer:

- Mechanistic Probes : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. The electron-withdrawing trifluoromethyl group enhances electrophilicity at position 2, while bromine directs Suzuki-Miyaura coupling to position 6 .

- Experimental Validation : Perform kinetic studies on Pd-catalyzed coupling reactions, comparing activation energies with computational predictions .

Q. Can computational modeling predict regioselectivity in derivatization reactions of this compound?

Methodological Answer:

- In Silico Workflow :

Q. What strategies enable the use of this compound as a building block for bioactive heterocycles?

Methodological Answer:

- Multi-Step Synthesis :

- Step 1 : Suzuki coupling with aryl boronic acids to functionalize position 6.

- Step 2 : Nitrile conversion to amides or tetrazoles via Pd-mediated catalysis.

- Application Example : Synthesize pyrido[2,3-d]pyrimidines with antitumor activity, validated by in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

Methodological Answer:

- Data Reconciliation :

Methodological Resources

- Experimental Design : Use CRDC subclass RDF2050112 (reaction fundamentals) for reactor design guidelines .

- Safety Protocols : Follow Combi-Blocks’ SDS for spill management and PPE requirements (gloves: nitrile, goggles: ANSI Z87.1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.